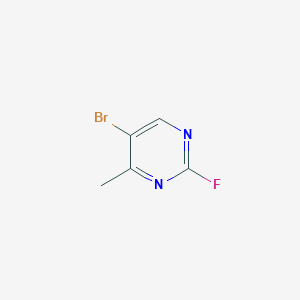

5-Bromo-2-fluoro-4-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4BrFN2 |

|---|---|

Molecular Weight |

191.00 g/mol |

IUPAC Name |

5-bromo-2-fluoro-4-methylpyrimidine |

InChI |

InChI=1S/C5H4BrFN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |

InChI Key |

RLAMPEMZMFYHRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1Br)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Fluoro 4 Methylpyrimidine

Nucleophilic Substitution Reactions

The presence of two different halogen atoms at positions 2 and 5, which are electronically distinct, allows for selective nucleophilic substitution reactions. The C2 and C6 positions of the pyrimidine (B1678525) ring are the most electron-deficient, followed by the C4 position. Consequently, the fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr).

The fluorine atom at the C2 position is the most labile group for nucleophilic displacement. Its departure is facilitated by the ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr mechanism. This high reactivity allows for the selective introduction of a variety of nucleophiles at this position, while leaving the C5-bromo bond intact for subsequent transformations. Common nucleophiles such as amines, alkoxides, and thiols readily displace the fluoride (B91410) under relatively mild conditions. For instance, the reaction with amines proceeds smoothly to yield 2-amino-5-bromo-4-methylpyrimidine (B102953) derivatives, which are valuable building blocks in medicinal chemistry.

| Nucleophile | Reagent Example | Product | Conditions | Yield |

| Amine | R-NH₂ | 2-(Alkyl/Arylamino)-5-bromo-4-methylpyrimidine | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMSO, NMP), Heat | Good to Excellent |

| Alkoxide | NaOR | 5-Bromo-2-alkoxy-4-methylpyrimidine | Solvent (e.g., ROH, THF), RT to Reflux | Good to Excellent |

| Thiol | R-SH | 5-Bromo-2-(alkyl/arylthio)-4-methylpyrimidine | Base (e.g., NaH), Solvent (e.g., DMF), RT | Good |

Note: The data in this table represents typical, expected reactions based on the known reactivity of 2-fluoropyrimidines. Specific yields may vary based on substrate and precise conditions.

Direct nucleophilic substitution of the bromine atom at the C5 position is significantly less favorable compared to the substitution at the C2-fluorine. The C5 position is less activated by the ring's nitrogen atoms, and bromide is generally a less facile leaving group than fluoride in SNAr reactions on electron-deficient heteroaromatics. Consequently, nucleophiles will preferentially attack the C2 position. The primary utility of the bromine atom is not as a leaving group in SNAr reactions, but as a handle for transition metal-catalyzed cross-coupling reactions.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction involves a nucleophile bearing a leaving group at the nucleophilic center. wikipedia.org For pyrimidine systems, the electron-poor nature of the ring makes it a suitable candidate for VNS.

In the case of 5-Bromo-2-fluoro-4-methylpyrimidine, the C4 position is occupied by a methyl group. The most electron-deficient C-H position available for attack is at C6. Based on the reactivity of the analogous compound 5-bromo-2-fluoropyrimidine (B1268855), which undergoes VNS at the C4 and C6 positions, it is predicted that this compound would undergo VNS exclusively at the C6 position. ossila.comwikipedia.org This pathway allows for the introduction of carbon-based substituents, such as α-sulfonyl carbanions, directly onto the pyrimidine ring. nih.gov

The general mechanism involves the initial addition of the carbanion to the C6 position to form an anionic σ-complex (Meisenheimer adduct). This is followed by a base-induced β-elimination of the leaving group from the attacking nucleophile, which restores aromaticity and results in the substitution of the hydrogen atom. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position is an ideal site for various palladium-catalyzed cross-coupling reactions. This reactivity allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern drug discovery and materials science.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.edumdpi.com The C5-bromo position of this compound readily participates in Suzuki coupling, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. beilstein-journals.orgnih.gov This reaction typically proceeds with high efficiency and excellent functional group tolerance, leaving the C2-fluorine atom available for subsequent nucleophilic substitution if desired.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 2-Fluoro-4-methyl-5-arylpyrimidine |

| Heteroarylboronic Acid | XPhosPdG2/XPhos | K₃PO₄ | DME/H₂O | 2-Fluoro-4-methyl-5-heteroarylpyrimidine |

| Alkylboronic Ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 2-Fluoro-4-methyl-5-alkylpyrimidine |

Note: This table presents typical conditions for Suzuki-Miyaura couplings on bromo-heterocycles. mdpi.comnih.govrsc.org Specific catalysts and conditions may be optimized for particular substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction provides a powerful alternative to classical methods and is highly effective for the amination of the C5-bromo position of the pyrimidine ring. researchgate.net A broad range of primary and secondary amines can be coupled using various generations of palladium catalysts and phosphine (B1218219) ligands, under basic conditions. wikipedia.orgresearchgate.net This reaction is fundamental in synthesizing substituted aminopyrimidines, a common motif in pharmacologically active molecules.

| Amine | Catalyst | Ligand | Base | Solvent | Product |

| Primary/Secondary Alkylamine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | N-Alkyl-5-(2-fluoro-4-methylpyrimidin-5-yl)amine |

| Primary/Secondary Arylamine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | N-Aryl-5-(2-fluoro-4-methylpyrimidin-5-yl)amine |

| Ammonia Equivalent (e.g., Benzophenone Imine) | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 5-Amino-2-fluoro-4-methylpyrimidine (after hydrolysis) |

Note: This table illustrates representative conditions for Buchwald-Hartwig amination on bromo-heterocycles. libretexts.orgresearchgate.netyoutube.com The choice of catalyst, ligand, and base is crucial and depends on the specific amine coupling partner.

Other Cross-Coupling Methodologies

Beyond the more common Suzuki and Stille reactions, the bromine atom at the C5 position of this compound serves as a versatile handle for a variety of other cross-coupling methodologies. These reactions are instrumental in introducing diverse functional groups and constructing complex molecular architectures, which is particularly valuable in medicinal chemistry and materials science. The C-Br bond is readily activated by palladium and other transition metal catalysts, enabling transformations such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the pyrimidine core with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This reaction is crucial for the synthesis of aminopyrimidine derivatives, a common motif in pharmacologically active compounds. Similarly, the Sonogashira coupling facilitates the formation of C-C bonds with terminal alkynes, leading to the synthesis of alkynylpyrimidines. These products can serve as key intermediates for further transformations or as final targets with applications in areas like organic electronics.

The Heck reaction, another palladium-catalyzed process, enables the coupling of the pyrimidine with alkenes to form substituted olefins. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions, offering a pathway to a variety of vinyl-substituted pyrimidines. These cross-coupling reactions are often characterized by their high functional group tolerance, allowing for their application late in a synthetic sequence. A modular synthetic platform has been developed that utilizes Suzuki-Miyaura cross-coupling reactions with brominated pyrimidines to create three-dimensional lead-like compounds for fragment-based drug discovery. mdpi.com

| Reaction | Coupling Partner | Bond Formed | Key Reagents/Catalysts | Potential Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amines (R-NH2, R2NH) | C-N | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base | Aminopyrimidines |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylpyrimidines |

| Heck Reaction | Alkenes (R-CH=CH2) | C-C (sp2) | Pd catalyst, Base | Vinylpyrimidines |

Electrophilic Aromatic Substitution and Ring Stability

The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature generally deactivates the ring towards electrophilic aromatic substitution (EAS) reactions when compared to benzene. nih.gov The nitrogen atoms withdraw electron density from the ring carbons, making them less susceptible to attack by electrophiles. However, the substituents on the this compound ring significantly influence its reactivity and the regioselectivity of potential EAS reactions.

The fluorine atom at the C2 position and the bromine atom at the C5 position are both electron-withdrawing through their inductive effects, further deactivating the ring. Conversely, the methyl group at the C4 position is weakly electron-donating through hyperconjugation, which can partially offset the deactivating effects of the halogens and the ring nitrogens. The stability of the pyrimidine ring is enhanced by the presence of the fluorine atom due to the high strength of the C-F bond. youtube.comucla.edu

Electrophilic attack, if it were to occur, would be directed to the position least deactivated by the collective electronic effects of the substituents and the ring nitrogens. In substituted azines, including pyrimidines, the presence of activating groups is often necessary for an electrophilic substitution to proceed successfully. nih.gov For pyrimidine itself, EAS reactions are difficult, but the introduction of two or three activating groups can facilitate the entry of an electrophile at the C5 position. nih.gov In the case of this compound, the only available carbon for substitution is C6. The directing effects of the existing substituents would need to be carefully considered. Computational studies on related systems like pyridine (B92270) show that the reaction with nitronium ions has a high activation energy, especially for the protonated species present in acidic media, which often prevents the reaction from occurring. medchemexpress.com

| Position | Substituent | Electronic Effect | Influence on EAS |

|---|---|---|---|

| C2 | Fluoro | -I (strongly deactivating) | Deactivates the ring |

| C4 | Methyl | +I, Hyperconjugation (weakly activating) | Activates the ring (relative to H) |

| C5 | Bromo | -I (deactivating), +M (weakly activating) | Deactivates the ring |

Functionalization of the Methyl Group

The methyl group at the C4 position of this compound offers a site for various chemical transformations, allowing for the introduction of different functional groups. One of the most common reactions involving methyl groups on heterocyclic rings is oxidation. The methyl group can be oxidized to an aldehyde, a carboxylic acid, or a hydroxymethyl group, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of 4-methylpyridine (B42270) to pyridine-4-carboxylic acid (isonicotinic acid) can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or through catalytic gas-phase oxidation over vanadium oxide catalysts. mdpi.comnih.govijcce.ac.ir A similar approach could be applied to this compound to synthesize the corresponding pyrimidine-4-carboxylic acid, a valuable intermediate for further derivatization. medchemexpress.comnih.gov

Another potential transformation is the halogenation of the methyl group. Under radical conditions, for example using N-bromosuccinimide (NBS) with a radical initiator, it is possible to introduce one or more halogen atoms onto the methyl group, forming halomethyl, dihalomethyl, or trihalomethyl derivatives. These halogenated products are versatile synthetic intermediates. For example, a trichloromethyl group can be hydrolyzed to a carboxylic acid. In some cases, side-chain chlorination of methylpyridines can be achieved ionically under acidic conditions. youtube.com

Furthermore, the methyl group can be deprotonated with a strong base to generate a carbanion, which can then react with various electrophiles. This allows for the elongation of the carbon chain or the introduction of other functionalities. However, the acidity of the methyl protons will be influenced by the electronic nature of the pyrimidine ring.

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Oxidation | KMnO4, V2O5/O2 | Pyrimidine-4-carboxylic acid |

| Radical Halogenation | NBS/AIBN, NCS | (Halomethyl)pyrimidine |

| Deprotonation/Alkylation | Strong base (e.g., LDA), Alkyl halide | 4-Ethylpyrimidine derivative |

Oxidation and Reduction Reactions

The redox chemistry of this compound involves potential reactions at the pyrimidine ring, the methyl group, and the carbon-halogen bonds. As discussed in the previous section, the methyl group is susceptible to oxidation to form a carboxylic acid. mdpi.comnih.govijcce.ac.ir The pyrimidine ring itself is generally stable to oxidation due to its electron-deficient nature. However, under harsh oxidative conditions, ring degradation may occur. In biological systems, the oxidation of substituted pyrimidines, such as the conversion of pteridin-4-ones by xanthine (B1682287) oxidase, has been observed. nih.gov

Reduction reactions can target the carbon-bromine bond. The bromo group can be removed through catalytic hydrogenation (e.g., using H2 and a palladium catalyst) or by using reducing agents like zinc in acetic acid. This would yield 2-fluoro-4-methylpyrimidine. It is also possible to achieve reduction of the pyrimidine ring itself, although this typically requires more forceful conditions due to the aromatic stability of the ring. For instance, some substituted pyridines can be reduced using agents like lithium aluminum hydride (LiAlH4).

| Reaction Type | Target Site | Common Reagents | Expected Product |

|---|---|---|---|

| Oxidation | C4-Methyl group | KMnO4, O2/V2O5 | 5-Bromo-2-fluoropyrimidine-4-carboxylic acid |

| Reduction | C5-Bromo group | H2/Pd, Zn/AcOH | 2-Fluoro-4-methylpyrimidine |

| Reduction | Pyrimidine ring | Strong reducing agents (e.g., Na/NH3) | Dihydropyrimidine or Tetrahydropyrimidine derivative |

Intermolecular Halogen Dance Reactions

The halogen dance is a fascinating rearrangement reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. nih.gov This reaction is typically base-catalyzed and proceeds through a series of deprotonation and metal-halogen exchange steps. For this compound, a halogen dance reaction could potentially involve the migration of the bromine atom from the C5 position to the C6 position.

The mechanism generally starts with deprotonation of the ring by a strong base, such as lithium diisopropylamide (LDA), at a position adjacent to a halogen. In this case, deprotonation would occur at C6. The resulting lithiated intermediate can then undergo an intramolecular or intermolecular halogen transfer, leading to a new organolithium species where the lithium and bromine atoms have swapped positions. Quenching this intermediate with an electrophile (often a proton source from the solvent or an added reagent) would result in the isomerized product, 6-bromo-2-fluoro-4-methylpyrimidine. The driving force for this rearrangement is the formation of a more thermodynamically stable organometallic intermediate. nih.gov

The feasibility of a halogen dance reaction is influenced by several factors, including the choice of base, solvent, temperature, and the electronic and steric properties of the substituents on the ring. nih.gov Research on halopyridines has shown that such rearrangements can be controlled to achieve selective functionalization at positions that are otherwise difficult to access. ijcce.ac.irnih.gov For instance, continuous-flow methodologies have been developed for halogen dance reactions on dihalopyridines, allowing for rapid and efficient synthesis of rearranged products. nih.gov While not specifically documented for this compound, the principles of the halogen dance reaction on related brominated heteroaromatics suggest it is a plausible transformation for this compound. rsc.orgrsc.org

| Factor | Influence on the Reaction |

|---|---|

| Base | The choice of base (e.g., LDA, KHMDS) is critical for initiating the deprotonation step. nih.gov |

| Solvent | The solvent (e.g., THF, ether) can affect the stability and reactivity of the organometallic intermediates. nih.gov |

| Temperature | Lower temperatures can sometimes be used to trap the initial lithiated species before the dance occurs. nih.gov |

| Substituents | The electronic and steric effects of other substituents on the ring can influence the regioselectivity and rate of the reaction. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 5-Bromo-2-fluoro-4-methylpyrimidine has been found in the searched resources. Therefore, a detailed analysis of its proton, carbon, and fluorine NMR spectra, including chemical shifts and coupling constants, cannot be compiled.

Specific ¹H NMR spectral data for this compound is not available.

Specific ¹³C NMR spectral data for this compound is not available.

Specific ¹⁹F NMR spectral data for this compound is not available.

Without primary spectral data, a discussion on the specific chemical shifts and coupling constants for this compound cannot be conducted.

Vibrational Spectroscopy

Specific FT-IR spectral data for this compound, which would reveal information about its functional groups and molecular vibrations, is not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides information about the conjugated systems and the presence of chromophores.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine (B1678525) ring. The pyrimidine nucleus, being a heteroaromatic system, possesses both π-electrons and non-bonding (n) electrons on the nitrogen atoms. The substitution pattern, including the electron-withdrawing bromine and fluorine atoms and the electron-donating methyl group, will influence the energy of these transitions and thus the position of the absorption maxima (λmax).

In general, π → π* transitions are more intense than n → π* transitions. The presence of halogen substituents can lead to a bathochromic (red) shift of the absorption bands compared to the parent pyrimidine molecule.

The polarity of the solvent can significantly affect the position and intensity of the absorption bands in the UV-Vis spectrum. For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity due to the stabilization of the non-bonding electrons in the ground state.

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, ethanol, and water) would provide valuable insights into the nature of the electronic transitions involved.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides valuable structural information.

For this compound (C₆H₅BrFN), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu

Common fragmentation pathways for such a molecule could involve the loss of the bromine atom, the fluorine atom, or the methyl group, as well as the cleavage of the pyrimidine ring. Analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purification of synthetic compounds and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for purity determination. The retention time and peak purity can be monitored using a UV detector set at a wavelength where the compound absorbs significantly.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given that many substituted pyrimidines are sufficiently volatile, GC could also be employed for the purity analysis of this compound. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). The latter provides both retention time and mass spectral data, offering a high degree of confidence in peak identification.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Fluoro 4 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods solve the Schrödinger equation for a given molecular system, providing insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. It is particularly favored for its balance of accuracy and computational cost. For a molecule like 5-Bromo-2-fluoro-4-methylpyrimidine, DFT would be employed to calculate its ground state properties, including its optimized geometry, total energy, and the distribution of electron density. The choice of the functional, which approximates the exchange-correlation energy, is a critical aspect of DFT calculations and would be selected based on the specific properties being investigated.

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a bromine atom, a basis set that includes polarization and diffuse functions, such as the 6-311+G(d,p) basis set, would be appropriate to accurately describe the electronic distribution around the heavy halogen atom and the electronegative fluorine and nitrogen atoms. The computational methodology would involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to ensure it represents a true minimum on the potential energy surface.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior and reactivity. Analysis of the molecular orbitals and the electrostatic potential provides a detailed picture of how the molecule is likely to interact with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor. The spatial distribution and energies of the HOMO and LUMO would provide insights into the reactive sites of this compound.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. This gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. The analysis of the HOMO and LUMO compositions would also reveal the nature of intramolecular charge transfer within the this compound molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential, with red typically representing electron-rich, negative potential regions (prone to electrophilic attack) and blue representing electron-poor, positive potential regions (prone to nucleophilic attack). For this compound, the MEP map would highlight the electrophilic and nucleophilic centers, providing a guide to its chemical reactivity.

Reactivity Indices and Fukui Functions

The reactivity of this compound can be effectively understood through global reactivity descriptors derived from conceptual Density Functional Theory (DFT). These descriptors, including chemical hardness, softness, and electronegativity, provide a quantitative measure of the molecule's stability and reactivity. A higher chemical hardness, for instance, suggests greater stability and lower reactivity.

Fukui functions are crucial for identifying the specific atomic sites within the molecule that are most susceptible to different types of chemical attack. nih.gov These functions pinpoint the regions where the electron density is most likely to change upon the addition or removal of an electron. Specifically, the Fukui function helps in distinguishing between sites prone to nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. For this compound, calculations would likely indicate that the nitrogen atoms in the pyrimidine (B1678525) ring and the electronegative fluorine and bromine atoms are key sites for interaction. A detailed analysis, similar to studies on comparable molecules like 5-Bromo-2-Hydroxybenzaldehyde, would map these reactive zones. nih.gov

Illustrative Data: Global Reactivity Descriptors

| Descriptor | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.7 | Difference between HOMO and LUMO; indicates chemical stability. |

| Hardness (η) | 2.85 | Resistance to change in electron configuration. |

| Softness (S) | 0.35 | Reciprocal of hardness; measure of reactivity. |

| Electronegativity (χ) | 4.35 | Power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | 3.32 | Measure of the energy lowering of a system when it accepts electrons. |

Note: These values are representative examples based on typical DFT calculations for similar halogenated pyrimidine compounds.

Vibrational Analysis via Computational Methods

Computational vibrational analysis, typically performed using DFT methods, is essential for understanding the dynamic behavior of this compound. This analysis predicts the frequencies and intensities of the molecule's fundamental vibrational modes. Each mode corresponds to a specific type of atomic motion, such as the stretching of C-H, C-F, or C-Br bonds, or the deformation of the pyrimidine ring.

The calculated vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. Furthermore, the analysis provides insights into the strength of the chemical bonds within the molecule; for example, higher frequency stretching modes for a particular bond indicate a stronger bond. For this compound, distinct vibrational frequencies associated with the C-Br, C-F, and methyl group vibrations would be characteristic identifiers.

Illustrative Data: Selected Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Methyl) | 2950-3050 | Stretching vibrations of the methyl group's C-H bonds. |

| C=N Stretch (Ring) | 1550-1600 | Stretching of the carbon-nitrogen double bonds in the pyrimidine ring. |

| C-F Stretch | 1200-1250 | Stretching vibration of the carbon-fluorine bond. |

| C-C Stretch (Ring) | 1400-1480 | In-plane stretching of the carbon-carbon bonds within the ring. |

| C-Br Stretch | 600-650 | Stretching vibration of the carbon-bromine bond. |

Note: These frequencies are illustrative and represent typical ranges for the specified bond types.

Nonlinear Optical (NLO) Properties

Pyrimidine derivatives are recognized for their potential in nonlinear optical (NLO) applications, which are vital for technologies like optical switching and frequency conversion. nih.govresearchgate.net The NLO response of a molecule is determined by its polarizability (α) and first hyperpolarizability (β). Computational chemistry allows for the prediction of these properties. A large hyperpolarizability value suggests a significant NLO response, which often arises from charge transfer within the molecule.

In this compound, the presence of the electron-withdrawing pyrimidine ring and halogen atoms combined with the methyl group can create an asymmetric electron distribution, which is a key requirement for a second-order NLO response. Theoretical calculations would quantify the dipole moment and hyperpolarizability to assess its suitability for NLO materials. Studies on similar pyrimidine-based chromophores have shown that the strategic placement of electron-donating and -withdrawing groups can significantly enhance NLO properties. researchgate.net

Illustrative Data: Calculated NLO Properties

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (µ) | 2.5 | Debye |

| Mean Polarizability (α) | 105 | a.u. |

| First Hyperpolarizability (β) | 250 | a.u. |

Note: These values are representative examples for a molecule of this type and suggest a moderate NLO response.

Topological Analysis of Electron Density

Topological analysis of the electron density provides a profound understanding of chemical bonding and non-covalent interactions within a molecule. nih.govgla.ac.uk This is achieved through several related theoretical frameworks.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. gla.ac.uk The analysis identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei signifies the existence of a chemical bond. The properties of the electron density at this point, such as its magnitude and the value of its Laplacian (∇²ρ), reveal the nature of the bond. For covalent bonds, the electron density is high and the Laplacian is negative, indicating a concentration of charge. For weaker interactions, such as those involving the halogen atoms, these values would differ, providing a quantitative description of bond strength and character.

The Reduced Density Gradient (RDG) method is a powerful tool for visualizing and characterizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.govchemrxiv.orgjussieu.fr It does this by plotting the RDG against the electron density. The resulting plots reveal surfaces between atoms, which are color-coded to indicate the type of interaction. For this compound, an RDG analysis would likely show weak van der Waals interactions associated with the bromine and fluorine atoms and potential steric interactions involving the methyl group. This provides a visual map of the subtle forces that govern the molecule's conformation and intermolecular interactions. chemrxiv.org

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. jussieu.frwikipedia.orgcanterbury.ac.uk The ELF provides a clear picture of the electron distribution in a molecule, effectively mapping out the core, bonding, and non-bonding electron pairs. rsc.orgresearchgate.net

In this compound, an ELF analysis would show high localization values (close to 1.0) in the regions of the covalent bonds (C-C, C-H, C-N, C-F, C-Br) and around the nitrogen atoms, corresponding to their lone pairs. The LOL provides a complementary and often clearer picture of bonding patterns. rsc.orgresearchgate.net These analyses offer an intuitive and chemically insightful view of the molecule's electronic structure, corroborating the classical Lewis structure and VSEPR models. wikipedia.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. researchgate.netnctu.edu.tw This method is particularly valuable for quantifying the extent of electron delocalization and hyperconjugative interactions within a molecule. researchgate.net

Hyperconjugation involves the interaction of electrons in a filled bonding orbital (a donor) with an adjacent empty or partially filled non-bonding or antibonding orbital (an acceptor). These interactions lead to a stabilization of the molecule. In the case of this compound, several key hyperconjugative interactions would be of interest:

Interactions involving the pyrimidine ring: The nitrogen lone pairs (n) can act as donors, delocalizing into the antibonding π* orbitals of the C=C and C=N bonds within the ring. Similarly, the π electrons of the ring can interact with the antibonding σ* orbitals of the substituent bonds (C-Br, C-F, and C-CH3).

Interactions involving the substituents: The lone pairs of the fluorine and bromine atoms can donate electron density to the antibonding orbitals of the pyrimidine ring. Conversely, the σ bonds of the methyl group can donate to adjacent empty orbitals.

The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a stronger interaction. While specific E(2) values for this compound are not available, a hypothetical NBO analysis would likely reveal significant delocalization within the pyrimidine ring, influenced by the electronic effects of the bromo, fluoro, and methyl substituents.

A hypothetical table of the most significant donor-acceptor interactions for this compound, based on the principles of NBO analysis, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | Data not available |

| LP(1) N3 | π(C2-N1) | Data not available |

| π(C5-C6) | π(N1-C2) | Data not available |

| LP(2) F | σ(C2-N1) | Data not available |

| LP(3) Br | σ(C5-C4) | Data not available |

| σ(C-H) of CH3 | σ(C4-C5) | Data not available |

| LP refers to a lone pair, π to a pi bond, and σ to a sigma bond. E(2) represents the stabilization energy. The values are hypothetical due to the absence of specific literature data. |

Solvent Effects Modeling (e.g., IEFPCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) is a widely used computational method to simulate the effects of a solvent on a solute molecule. wisc.edunih.gov This model treats the solvent as a continuous, polarizable medium characterized by its dielectric constant.

By performing calculations with the IEFPCM model, one can predict how the geometry, electronic structure, and stability of this compound would change when moved from the gas phase to a solvent. Key properties that are affected by the solvent include:

Dipole Moment: The dipole moment of the molecule is expected to increase in polar solvents due to the stabilization of charge separation.

Solvation Free Energy: This value quantifies the energy change when a molecule is transferred from the gas phase to a solvent. A negative solvation free energy indicates that the solvated state is more stable.

Electronic Spectra: The absorption wavelengths (λmax) in the UV-visible spectrum can shift in response to solvent polarity (solvatochromism). uni-muenchen.de

A study of the electronic spectral characteristics of various pyrimidines in different solvents demonstrated that substituent effects and solvent polarity can lead to noticeable shifts in absorption maxima. uni-muenchen.de For this compound, one would anticipate that its behavior would be influenced by the interplay of the electron-withdrawing nature of the fluorine and bromine atoms and the electron-donating character of the methyl group, in conjunction with the polarity of the solvent.

A hypothetical table illustrating the expected trend of the dipole moment and solvation free energy of this compound in various solvents is provided below.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |

| Gas Phase | 1 | Data not available | 0 |

| Dichloromethane | 8.93 | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available |

| Water | 78.39 | Data not available | Data not available |

| Note: The values in this table are hypothetical and serve to illustrate the expected trends. Specific computational data for this compound is not currently available in the literature. |

Applications in Advanced Organic Synthesis and Chemical Development

Role as a Versatile Synthetic Intermediate

5-Bromo-2-fluoro-4-methylpyrimidine serves as a crucial and versatile intermediate in the field of organic synthesis. Its unique structure, featuring a pyrimidine (B1678525) core functionalized with a bromine atom, a fluorine atom, and a methyl group, provides multiple reactive sites. This allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. The strategic placement of these functional groups enables chemists to perform selective reactions, such as nucleophilic aromatic substitution at the fluorine-bearing carbon, and palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon.

Precursor for Complex Heterocyclic Architectures

The pyrimidine scaffold is a fundamental component of numerous biologically active compounds and functional materials. This compound is a key starting material for the construction of more elaborate heterocyclic systems. For instance, it can be utilized in the synthesis of various substituted pyrimidines by selectively reacting at the bromine and fluorine positions. This adaptability allows for the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The reactivity of the compound facilitates its use in building complex molecules, including those with fused ring systems.

Building Block for Multifunctionalized Molecules

The distinct reactivity of the bromine and fluorine substituents on the pyrimidine ring makes this compound an ideal building block for the synthesis of multifunctionalized molecules. ossila.com Chemists can exploit the differential reactivity of the C-Br and C-F bonds to introduce various functional groups in a stepwise and controlled manner. For example, the bromine atom can readily participate in Suzuki, Stille, or Sonogashira cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Subsequently, the fluorine atom can be displaced by a nucleophile to introduce another functional group. This sequential functionalization is instrumental in the efficient construction of complex target molecules with precisely defined substitution patterns. This approach is valuable in creating new chemical entities with tailored electronic and steric properties.

Derivatization for Specialized Chemical Applications

The ability to selectively modify the functional groups of this compound allows for the synthesis of a wide array of derivatives with specialized properties.

Synthesis of Pyrimidine Derivatives with Tunable Properties

By strategically modifying the this compound core, researchers can fine-tune the electronic and physical properties of the resulting pyrimidine derivatives. guidechem.com The introduction of different substituents can influence properties such as solubility, lipophilicity, and electronic nature, which is particularly important in the development of new pharmaceutical agents and functional materials. For example, the synthesis of various 2-arylalkylthio-5-halo-6-methyl pyrimidine-4(3H)-one derivatives has been explored for their potential biological activities. researchgate.net This ability to create a library of related compounds with varying properties is a cornerstone of modern drug discovery and materials science research. guidechem.com

Exploration in Materials Science

The pyrimidine core is a known component in materials with interesting electronic and photophysical properties. The derivatization of this compound opens avenues for the development of novel materials. For example, pyrimidine derivatives can be incorporated into organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The ability to introduce different functional groups onto the pyrimidine ring allows for the tuning of the material's properties, such as its emission color, conductivity, and stability. The "push-pull" nature that can be engineered into these molecules by strategic substitution makes them promising candidates for various applications in materials science. ossila.com

Development of New Chemical Entities

This compound is a valuable starting material in the quest for new chemical entities (NCEs) with potential therapeutic applications. The pyrimidine scaffold is a common feature in many approved drugs, and the unique substitution pattern of this starting material provides a gateway to novel molecular structures. Researchers can utilize this compound to synthesize libraries of new pyrimidine derivatives and screen them for biological activity against various targets. This approach has led to the discovery of compounds with a range of pharmacological effects. The development of new synthetic methods utilizing this and similar building blocks continues to be an active area of research, aiming to expand the accessible chemical space for drug discovery. guidechem.com

Design and Synthesis of Drug-Like Scaffolds

Functionalized pyrimidine compounds, such as this compound, are pivotal in the design and synthesis of drug-like scaffolds. The pyrimidine ring is a common motif in biologically active molecules, including nucleic acids and numerous pharmaceuticals. guidechem.com The presence of both a bromine atom and a fluorine atom on the pyrimidine ring of this compound allows for distinct chemical transformations. The bromine atom is particularly suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The fluorine atom, attached to the C2 position, can be susceptible to nucleophilic aromatic substitution (SNAr).

This dual reactivity enables chemists to introduce a variety of substituents in a controlled, stepwise manner, thereby generating diverse molecular libraries. ossila.com The ability to selectively modify the molecule at different positions is a cornerstone of modern drug discovery, facilitating the exploration of the chemical space around a particular pharmacophore to optimize potency, selectivity, and pharmacokinetic properties. For instance, compounds like 5-bromo-2-substituted pyrimidines are recognized as crucial building blocks for creating a wide array of active drugs. google.com The synthesis process for such compounds is often designed to be efficient and scalable to meet the demands of pharmaceutical development. google.com

Interactive Table: Reactivity of Functional Groups

| Functional Group | Position | Typical Reactions | Application in Scaffold Synthesis |

| Bromine | C5 | Pd-catalyzed cross-coupling (e.g., Suzuki, Heck) | Introduction of aryl, alkyl, or alkynyl groups |

| Fluorine | C2 | Nucleophilic Aromatic Substitution (SNAr) | Attachment of amine, ether, or thiol linkers |

| Methyl Group | C4 | Can influence electronic properties and reactivity | Modulates solubility and metabolic stability |

Modulators of Biological Pathways

The this compound scaffold is implicated in the development of modulators for various critical biological pathways. Its structural motifs are found in precursors to inhibitors and activators of key protein targets involved in disease.

SIRT6 Activators: Sirtuin 6 (SIRT6) is a lysine (B10760008) deacetylase that functions as a tumor suppressor, and its activation is a therapeutic strategy in oncology. Research into SIRT6 activators has identified that aniline (B41778) derivatives with a similar substitution pattern, such as 5-Bromo-4-fluoro-2-methylaniline, are key ingredients for the synthesis of MDL compounds (e.g., MDL-800, MDL-801). ossila.com These MDL compounds enhance the deacetylase activity of SIRT6 by binding to an allosteric site. ossila.com This suggests that the bromo-fluoro-methyl aromatic motif, as present in this compound, is a valuable pharmacophoric element for designing molecules that can modulate SIRT6 activity.

p38α MAPK Inhibitors: The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in inflammation. Inhibitors of p38α MAPK are considered promising therapeutic agents for inflammatory diseases. Patent literature reveals that 5-bromo-2-substituted pyrimidines are considered key intermediates in the synthesis of p38 enzyme inhibitors. google.com These pyrimidine-based structures serve as the core upon which the final inhibitor molecule is built, highlighting the role of compounds like this compound as foundational elements for this class of drugs.

Troponin Activators: In the field of cardiovascular medicine, activators of the troponin complex are being developed to treat diseases characterized by diminished muscle function. A close structural analog, 5-Bromo-2-fluoropyrimidine (B1268855), has been identified as an essential building block for the synthesis of reldesemtiv (B610437). ossila.com Reldesemtiv is a fast skeletal muscle troponin activator. ossila.com The synthesis utilizes the reactivity of the bromo and fluoro groups on the pyrimidine ring to construct the final complex molecule, demonstrating the direct applicability of this chemical scaffold in creating targeted therapies for muscle disorders. ossila.com

Interactive Table: Biological Targets and Related Precursors

| Biological Target | Type of Modulation | Related Precursor/Building Block | Therapeutic Area |

| SIRT6 | Activator | 5-Bromo-4-fluoro-2-methylaniline ossila.com | Oncology |

| p38α MAPK | Inhibitor | 5-Bromo-2-substituted pyrimidines google.com | Inflammatory Diseases |

| Troponin | Activator | 5-Bromo-2-fluoropyrimidine ossila.com | Cardiovascular/Muscle Function |

Precursors for Active Pharmaceutical Ingredients (APIs)

An active pharmaceutical ingredient (API) is the biologically active component of a drug product. The synthesis of complex APIs often involves multiple steps, starting from simpler, commercially available building blocks or intermediates. Highly functionalized heterocyclic compounds are particularly valuable as API precursors.

This compound, and its close structural relatives, serve this purpose effectively. As demonstrated by the synthesis of the troponin activator reldesemtiv from 5-Bromo-2-fluoropyrimidine, these compounds are direct precursors in API manufacturing. ossila.com Similarly, their role as key intermediates in the synthesis of p38 inhibitors confirms their status as starting points for more complex drug molecules. google.com The chemical versatility of the bromo-fluoro-pyrimidine core allows for its incorporation into a final drug structure, often forming a central part of the pharmacophore responsible for the molecule's therapeutic effect. The development of efficient, safe, and cost-effective methods to produce these pyrimidine precursors is an active area of research in chemical and pharmaceutical manufacturing. google.com

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly functionalized pyrimidines often involves multi-step processes that can be costly and generate significant waste. Future research will likely focus on developing more sustainable and efficient methods for producing 5-Bromo-2-fluoro-4-methylpyrimidine and its precursors.

Key opportunities include:

One-Pot Syntheses: Designing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates can dramatically improve efficiency. A potential route could involve a one-step reaction using inexpensive starting materials like 2-bromomalonaldehyde (B19672) and amidine compounds to construct the core ring structure. google.com

Green Chemistry Principles: The application of green chemistry principles, such as using less hazardous reagents and solvents, is crucial. For instance, developing synthetic methods that avoid harsh reagents like phosphorus oxychloride in favor of milder conditions would be a significant advancement. Research into methods for synthesizing 5-bromo-2-fluoropyrimidine (B1268855) from 2-hydroxypyrimidine (B189755) salt using safer reagents provides a template for such improvements. google.com

Catalytic Approaches: Exploring novel catalytic systems can reduce the need for stoichiometric reagents and improve yields. For example, methods for synthesizing 5-bromo-2-substituted pyrimidine (B1678525) compounds that use molecular sieves as both desiccants and catalysts to promote the reaction could be adapted. sigmaaldrich.com

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Multicomponent Reactions | Increased efficiency, reduced waste, rapid library generation. rsc.org | Sustainable synthesis |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Process chemistry |

| C-H Functionalization | Direct installation of functional groups, avoiding pre-functionalized starting materials. rsc.orgnih.gov | Atom economy |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The distinct electronic properties of the two halogen substituents on this compound allow for selective and orthogonal functionalization. The C2-fluorine is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromine is ideal for metal-catalyzed cross-coupling reactions.

Future research should explore:

Orthogonal Functionalization: Systematically investigating the selective reaction of either the fluorine or bromine atom. For instance, the fluorine atom can be displaced by various nucleophiles, while the bromine atom can participate in Suzuki, Stille, or Sonogashira coupling reactions, as demonstrated with the analogous 5-bromo-2-fluoropyrimidine. ossila.com This allows for the stepwise and controlled introduction of different substituents.

Novel Catalytic Systems: While palladium catalysts are standard for cross-coupling reactions, exploring other metal catalysts (e.g., nickel, copper) or even organocatalysts could reveal new reactivity and selectivity. nih.govchemicalbook.com Research into hybrid catalysts for pyrimidine synthesis showcases the potential for innovation in this area. chemicalbook.com

Regioselectivity Studies: Investigating how the methyl group at the C4 position influences the reactivity at other positions on the pyrimidine ring is a key area for fundamental understanding. nih.gov

| Reaction Type | Target Position | Potential Reagents/Catalysts |

| Nucleophilic Aromatic Substitution (SNAr) | C2-Fluorine | Amines, Alcohols, Thiols |

| Suzuki Coupling | C5-Bromine | Arylboronic acids, Pd catalysts |

| Sonogashira Coupling | C5-Bromine | Terminal alkynes, Pd/Cu catalysts |

| Stille Coupling | C5-Bromine | Organostannanes, Pd catalysts |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in the lab. scirp.org For this compound, computational modeling can provide deep insights.

Emerging opportunities in this domain include:

Reactivity and Selectivity Prediction: Using methods like Density Functional Theory (DFT) to calculate properties such as LUMO energy and molecular electrostatic potential (ESP) can predict the most likely sites for nucleophilic or electrophilic attack. scirp.orgchemrxiv.org This can guide the design of selective reactions.

Virtual Screening for Drug Discovery: If derivatives of this compound are considered for medicinal applications, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to screen virtual libraries of compounds against biological targets. nih.gov This helps prioritize which derivatives to synthesize.

Understanding Molecular Properties: Computational models can predict physical and chemical properties, helping to understand how structural modifications will affect characteristics like solubility or stability. nih.govmdpi.com

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Predicting reaction mechanisms, reactivity, and spectroscopic properties. scirp.org |

| Molecular Docking | Simulating the binding of derivatives to protein targets to predict biological activity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relating structural features of derivatives to their chemical or biological activity. nih.gov |

Integration with High-Throughput Screening for Derivative Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. news-medical.net The this compound scaffold is an excellent starting point for generating compound libraries for HTS campaigns.

Future directions include:

Scaffold-Based Library Design: Using this compound as a core, diverse functional groups can be introduced at the C2 and C5 positions to create a focused library of molecules. thermofisher.com

DNA-Encoded Libraries (DELs): This technology, where each molecule is tagged with a unique DNA barcode, allows for the synthesis and screening of massive libraries. nih.govacs.org The orthogonal reactivity of this compound makes it an ideal scaffold for the split-and-pool synthesis strategy used in DEL creation. nih.gov

Phenotypic Screening: Screening libraries of derivatives in cell-based assays can identify compounds that produce a desired biological outcome without prior knowledge of a specific protein target, opening up new avenues for drug discovery. news-medical.net

Structural Modifications for Enhanced Specificity in Target Interactions

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets. nih.govnih.gov Strategic modification of this compound is key to developing compounds with high potency and selectivity.

Key areas for exploration are:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing derivatives by varying the substituents at the C2 and C5 positions and evaluating their biological activity can establish clear SAR. This allows for the rational design of more potent compounds. nih.gov

Bioisosteric Replacement: The fluorine atom or other parts of the molecule can be replaced with other functional groups to fine-tune properties like binding affinity, metabolic stability, and cell permeability. The chemistry of fluorinated pyrimidines is a rich field that informs such modifications. nih.govmdpi.com

Targeting Protein-Protein Interactions (PPIs): Developing more complex, three-dimensional structures from the pyrimidine core could lead to modulators of challenging targets like PPIs, which are often considered "undruggable". nih.govacs.org

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides methods to rapidly synthesize large numbers of compounds in a single process. wikipedia.org This is particularly valuable for drug discovery and materials science.

Emerging opportunities involving this compound include:

Solid-Phase Synthesis: Attaching the pyrimidine scaffold to a solid support would allow for the efficient, parallel synthesis of a library of derivatives. The unreacted reagents and byproducts can be easily washed away, simplifying purification. acs.org

Split-and-Pool Synthesis: This powerful combinatorial technique can be used to generate vast libraries of compounds. wikipedia.org The orthogonal reactivity of this compound is well-suited for this approach, where one position is functionalized in separate pools before the pools are combined for functionalization at the other position.

Fragment-Based Drug Discovery (FBDD): The core scaffold itself can be considered a fragment. Using combinatorial approaches to elaborate this fragment with different chemical groups can rapidly generate lead compounds with improved affinity and selectivity. acs.org

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-fluoro-4-methylpyrimidine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A common approach involves halogenation of fluorinated pyrimidine precursors. For example, bromination of 2-fluoro-4-methylpyrimidine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). Optimization includes:

- Temperature control (e.g., 0–25°C to minimize side reactions).

- Solvent selection (e.g., CCl₄ or DMF for polarity-dependent reactivity).

- Catalytic additives (e.g., Lewis acids to enhance regioselectivity).

Post-synthesis, purification via fractional distillation (bp ~160–170°C) or column chromatography (silica gel, hexane/EtOAc) is critical. Monitor purity using GC/HPLC (>98% assay recommended) .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Methodological Answer :

- Storage : Store in sealed, amber glass containers under inert gas (Ar/N₂) at 2–8°C. Avoid moisture and light exposure to prevent hydrolysis or radical-mediated degradation .

- Handling : Use gloveboxes or fume hoods with appropriate PPE (nitrile gloves, safety goggles). Conduct stability tests under simulated lab conditions (e.g., TGA/DSC for thermal degradation profiles) .

Advanced Research Questions

Q. What strategies can be employed to achieve regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 5 is primed for Suzuki-Miyaura couplings. Key strategies:

- Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with aryl/heteroaryl boronic acids (e.g., 3-pyridyl boronic acid) in THF/H₂O at 80–100°C.

- Directing groups (e.g., methyl at position 4) can influence regioselectivity by steric or electronic effects. Computational modeling (DFT) helps predict reactive sites .

Monitor reaction progress via LC-MS and isolate products using preparative HPLC.

Q. How can advanced spectroscopic techniques resolve structural ambiguities in halogenated pyrimidines like this compound?

- Methodological Answer :

- NMR : ¹³C NMR distinguishes fluorine coupling patterns (e.g., ²JCF for C-2 fluorine). ¹H-¹⁹F HOESY identifies spatial proximity between fluorine and adjacent protons.

- IR Spectroscopy : Compare experimental IR peaks (e.g., C-Br stretch at ~550 cm⁻¹, C-F at ~1250 cm⁻¹) with reference data for halogenated pyrimidines .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula (C₅H₄BrFN₂) and isotopic patterns (Br: 1:1 M/M+2 ratio).

Q. What are the common contradictions in reported synthetic yields or byproduct profiles for this compound, and how can they be methodologically addressed?

- Methodological Answer : Discrepancies often arise from:

- Byproduct formation : Competing bromination at position 6 (mitigated by steric blocking with the methyl group at position 4).

- Yield variability : Optimize stoichiometry (1.1–1.3 eq. brominating agent) and reaction time (2–6 hours).

Use DoE (Design of Experiments) to identify critical factors (e.g., temperature, solvent polarity). Cross-validate results with independent labs using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.